molecular formula C17H18FNO4S B14742470 2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid CAS No. 853-31-6

2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid

Cat. No.: B14742470
CAS No.: 853-31-6
M. Wt: 351.4 g/mol
InChI Key: KVTJOZWVSGFTLG-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid is an organic compound with the molecular formula C₁₇H₁₈FNO₄S It is a derivative of benzenesulfonamide and is characterized by the presence of a benzenesulfonyl group, a fluoro group, and trimethyl substitutions on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid typically involves the following steps:

    Nitration: The starting material, 2,4,6-trimethylaniline, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is reacted with benzenesulfonyl chloride to form the benzenesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzenesulfonyl group or the fluoro group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of carbonic anhydrase or other enzymes critical for cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler derivative without the fluoro and trimethyl substitutions.

    Fluoroanilines: Compounds with a fluoro group on the aniline ring but lacking the benzenesulfonyl group.

    Trimethylanilines: Compounds with trimethyl substitutions on the aniline ring but without the fluoro and benzenesulfonyl groups.

Uniqueness

2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its ability to interact with enzymes, while the fluoro and trimethyl groups can modulate its electronic properties and steric effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

853-31-6

Molecular Formula

C17H18FNO4S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid

InChI

InChI=1S/C17H18FNO4S/c1-11-9-12(2)17(13(3)16(11)18)19(10-15(20)21)24(22,23)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,20,21)

InChI Key

KVTJOZWVSGFTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C)F)C

Origin of Product

United States

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